2-chloro-n-[(1h-indol-2-yl)methyl]acetamide
Description
Chemical Identity and Nomenclature
2-Chloro-N-[(1H-indol-2-yl)methyl]acetamide is a synthetic organic compound belonging to the class of chloroacetamide derivatives. Its systematic IUPAC name reflects its structural features: a chloro-substituted acetamide group linked to a methylene bridge at the 2-position of an indole ring. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C$${11}$$H$${11}$$ClN$$_{2}$$O |
| Molecular Weight | 222.67 g/mol |
| CAS Registry Number | 2224514-23-0 |
| InChI Key | QGLRIZWCDIFBID-UHFFFAOYSA-N |
| SMILES Notation | ClCC(=O)NCC1=CC2=C(N1)C=CC=C2 |
Synonyms for this compound include 2-chloro-N-(1H-indol-2-ylmethyl)acetamide and N-(1H-indol-2-ylmethyl)-2-chloroacetamide. The indole moiety contributes to its aromatic heterocyclic character, while the chloroacetamide group introduces electrophilic reactivity.
Historical Context of Indole-Based Acetamides
Indole derivatives have been central to pharmaceutical research since the isolation of indole-3-acetic acid (IAA) in the early 20th century. The discovery of IAA’s role as a plant auxin spurred interest in structurally modified indole compounds for bioactive applications. Chloroacetamides emerged as critical intermediates in synthetic chemistry due to their versatility in nucleophilic substitution reactions.
The fusion of indole and chloroacetamide functionalities, as seen in this compound, represents a strategic advancement in medicinal chemistry. Similar compounds, such as indole-3-acetamides, have demonstrated antihyperglycemic and antioxidant properties in recent studies, highlighting the therapeutic potential of this structural hybrid.
Significance in Organic and Medicinal Chemistry
This compound’s significance arises from two key features:
- Indole Scaffold : The indole nucleus is a privileged structure in drug discovery, present in serotonin, melatonin, and numerous anticancer agents. Its planar aromatic system enables π-π stacking interactions with biological targets.
- Chloroacetamide Group : The chloroacetamide moiety serves as a reactive handle for further functionalization, enabling the synthesis of derivatives with tailored properties.
In medicinal chemistry, such hybrids are explored for modulating enzymes and receptors implicated in metabolic and neurological disorders. For example, indole-3-acetamides have shown α-amylase inhibitory activity (IC$$_{50}$$ values: 1.09–2.84 μM), suggesting potential applications in diabetes management.
Research Scope and Objectives
Current research on this compound focuses on:
- Synthesis Optimization : Developing efficient routes using reagents like thionyl chloride or coupling agents.
- Structural Characterization : Elucidating conformation via NMR and X-ray crystallography.
- Biological Evaluation : Screening for antimicrobial, anticancer, or enzyme-modulating activities.
- Derivatization : Synthesizing analogs with enhanced solubility or target specificity.
Ongoing studies aim to correlate structural features with bioactivity, leveraging computational tools like molecular docking.
Properties
IUPAC Name |
2-chloro-N-(1H-indol-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-6-11(15)13-7-9-5-8-3-1-2-4-10(8)14-9/h1-5,14H,6-7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLRIZWCDIFBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of (1H-Indol-2-yl)methanamine
The most straightforward method involves reacting (1H-indol-2-yl)methanamine with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. A base such as triethylamine (TEA) is added to neutralize HCl generated during the reaction. This method, adapted from the synthesis of analogous 2-chloroacetamides, typically achieves yields of 70–85%. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Reaction Conditions :
Sodium Hydride-Mediated Activation in Dimethyl Sulfoxide (DMSO)
For less nucleophilic amines, sodium hydride (NaH) in DMSO activates the amine by deprotonation, enhancing its reactivity. This approach, inspired by indole alkylation methods, involves stirring (1H-indol-2-yl)methanamine with NaH in DMSO at 60°C for 1 hour, followed by dropwise addition of chloroacetyl chloride. The method avoids exogenous bases but requires stringent moisture control.
Key Advantages :
Glacial Acetic Acid-Catalyzed Synthesis in Ethanol
Refluxing equimolar amounts of (1H-indol-2-yl)methanamine and chloroacetyl chloride in ethanol with glacial acetic acid (2–3 drops) for 8–12 hours provides a moderate-yield route (65–75%). This method, derived from piperazine acetamide syntheses, benefits from ethanol’s polarity, which stabilizes intermediates. However, prolonged reflux may lead to esterification side reactions.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMSO, DMF) enhance reaction rates but complicate purification. Non-polar solvents (DCM, THF) improve product isolation but require longer reaction times. Ethanol strikes a balance between reactivity and practicality.
Temperature and Stoichiometry
Low temperatures (0–5°C) minimize side reactions, while a 10–20% excess of chloroacetyl chloride ensures complete amine consumption. Exceeding 1.5 equivalents increases diacetylation byproducts.
Catalytic Additives
Lewis acids like aluminum chloride (AlCl₃) accelerate acylation but risk indole ring chlorination. Catalytic acetic acid is preferable for its mild acidity and compatibility with ethanol.
Purification and Characterization
Chromatographic Techniques
Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7) resolves unreacted amine and diacetylated impurities. Thin-layer chromatography (TLC) with Rf = 0.62–0.66 (ethyl acetate/hexane, 1:1) monitors reaction progress.
Spectroscopic Confirmation
- $$ ^1H $$-NMR (DMSO-d₆) : δ 4.45 (s, 2H, CH₂Cl), 4.57 (s, 2H, NCH₂), 7.20–7.60 (m, 5H, indole-H).
- FT-IR : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 750 cm⁻¹ (C-Cl stretch).
- GC-MS : m/z 253 [M+H]⁺, characteristic fragmentation at m/z 198 (loss of CH₂Cl).
Table 1: Physical Properties of this compound
| Property | Value | Source Method |
|---|---|---|
| Melting Point | 118–120°C | |
| Yield | 83.21% | |
| Rf Value | 0.65 (ethyl acetate/hexane) | |
| Molecular Formula | C₁₁H₁₀ClN₂O |
Comparative Analysis of Synthetic Methods
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Direct Acylation | 83.21 | 98 | 4 |
| NaH/DMSO Activation | 78.50 | 95 | 6 |
| Glacial Acetic Acid | 70.32 | 90 | 12 |
The direct acylation method offers the best balance of yield and speed, while NaH activation reduces byproducts at the cost of longer reaction times.
Challenges and Limitations
- Diacetylation : Overuse of chloroacetyl chloride leads to N,N-diacetyl derivatives, requiring careful stoichiometric control.
- Indole Reactivity : The indole nitrogen may compete for acylation, necessitating protecting groups in complex syntheses.
- Purification : Polar byproducts complicate isolation, necessitating gradient chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-n-[(1h-indol-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The indole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the initial synthesis.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis will produce carboxylic acids and amines.
Scientific Research Applications
Antitumor Activity
Mechanism of Action
The compound exhibits significant antitumor activity, particularly against solid tumors such as colon and lung cancers. Its mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis through various pathways, including the modulation of key signaling proteins involved in cell survival and growth.
Case Studies
Research has demonstrated that derivatives of 2-chloro-N-[(1H-indol-2-yl)methyl]acetamide can effectively reduce tumor growth in preclinical models. For instance, a study reported that specific derivatives showed IC50 values ranging from 4.0 to 10.0 µM against various cancer cell lines, indicating their potency as anticancer agents .
Synthesis and Derivatives
Chemical Structure
The compound can be synthesized through various chemical pathways, often involving the reaction of indole derivatives with chloroacetyl compounds. The synthesis process typically includes:
- Formation of Indole Derivative : Reacting indole with chloroacetyl chloride.
- Acetylation : Further modification to enhance solubility and bioactivity.
Table: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Indole + Chloroacetyl chloride | Room temperature | 75% |
| 2 | Resulting product + Acetic anhydride | Reflux for 2 hours | 85% |
Antibacterial and Anti-inflammatory Properties
In addition to its antitumor effects, this compound has shown promising antibacterial and anti-inflammatory activities. Studies indicate that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, making it a candidate for treating inflammatory diseases.
Table: Biological Activity Data
| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| 10 | 89 | 78 |
| 25 | 95 | 82 |
Clinical Implications
The potential clinical applications of this compound extend beyond oncology. Its ability to modulate immune responses suggests possible uses in autoimmune diseases and chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-chloro-n-[(1h-indol-2-yl)methyl]acetamide involves its interaction with biological targets, such as enzymes or receptors. The indole moiety is known to interact with various proteins, potentially inhibiting their function. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to inhibition of their activity .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural features of 2-chloro-N-[(1H-indol-2-yl)methyl]acetamide and its analogs:
Key Observations :
- Positional Isomerism: The substitution site on the indole ring (e.g., 1-, 2-, or 3-position) significantly impacts electronic and steric properties.
- Complexity of Substituents : Compounds like 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide introduce nitro and chiral phenylethyl groups, which may enhance selectivity for enzyme targets (e.g., cyclooxygenase isoforms) .
Physicochemical Properties
- Solubility : The chloro group and indole’s hydrophobicity may reduce aqueous solubility, necessitating formulation adjustments. Analogs with polar groups (e.g., methoxy in ) show improved solubility .
- Stability : α-Chloro acetamides are prone to hydrolysis under basic conditions, requiring stable storage environments .
Biological Activity
2-Chloro-N-[(1H-indol-2-yl)methyl]acetamide is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various indole-based drugs known for their diverse pharmacological effects, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Target Receptors
The compound exhibits high affinity for multiple biological targets, primarily due to the presence of the indole moiety. Indole derivatives often interact with receptors involved in critical biochemical pathways, influencing cellular responses and signaling mechanisms.
Biological Pathways
Indole derivatives like this compound are known to modulate several biological pathways, including:
- Antiviral Activity : Indole derivatives have shown effectiveness against various viruses by inhibiting viral replication.
- Anticancer Activity : Studies indicate that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties.
Anticancer Activity
Research has highlighted the anticancer potential of indole derivatives. For instance, a study evaluated a series of indole-based compounds for cytotoxicity against human cancer cell lines, including HT-29 (colon adenocarcinoma) and MCF7 (breast adenocarcinoma). The results indicated that these compounds exhibited substantial cytotoxic effects, with IC50 values demonstrating their potency against these cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 | 15.2 |
| Compound B | MCF7 | 12.4 |
Antimicrobial Activity
A study conducted on various chloroacetamide derivatives, including this compound, revealed promising antimicrobial activity. The compound was tested against several bacterial strains using the agar diffusion method, showing notable inhibition zones.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 30 |
| Staphylococcus aureus | 36 |
| Pseudomonas aeruginosa | 29 |
These results indicate that the compound has significant antibacterial properties, potentially useful in treating infections caused by resistant strains .
Case Studies
- Antitumor Activity : In a clinical study involving indole derivatives similar to this compound, patients with advanced colorectal cancer were treated with a regimen that included these compounds. The results showed a significant reduction in tumor size in a subset of patients after several cycles of treatment .
- Antimicrobial Screening : A comprehensive antimicrobial screening of synthesized chloroacetamides demonstrated that compounds similar to this compound exhibited excellent antibacterial and antifungal activity against common pathogens .
Pharmacokinetics
While specific pharmacokinetic data for this compound are sparse, studies on related indole derivatives suggest favorable absorption and distribution profiles. These compounds typically undergo metabolic transformations via cytochrome P450 enzymes, influencing their bioavailability and therapeutic efficacy.
Q & A
Q. Q. How are purity contradictions (HPLC vs. -NMR) resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
